1,4-Dibromo-2,5-dihexylbenzene
Overview
Description
1,4-Dibromo-2,5-dihexylbenzene: is an organic compound with the molecular formula C18H28Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two hexyl groups are substituted at the 2 and 5 positions. This compound is primarily used in organic synthesis and materials science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dihexylbenzene can be synthesized through a multi-step process involving the bromination of 2,5-dihexylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 1 and 4 positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-dihexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Coupling Reactions: Palladium (Pd) catalysts are often used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) under inert atmospheres.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
1,4-Dibromo-2,5-dihexylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Polymer Chemistry: It is utilized in the synthesis of conjugated polymers for electronic applications.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-dihexylbenzene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. The hexyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of hexyl groups.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of hexyl groups.
Uniqueness: 1,4-Dibromo-2,5-dihexylbenzene is unique due to the presence of long hexyl chains, which impart distinct physical and chemical properties compared to its analogs with shorter or different substituents. These properties make it particularly useful in materials science and organic electronics .
Properties
IUPAC Name |
1,4-dibromo-2,5-dihexylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-18(20)16(14-17(15)19)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYWYSUEPGNSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1Br)CCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390910 | |
Record name | 1,4-dibromo-2,5-dihexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117635-21-9 | |
Record name | 1,4-dibromo-2,5-dihexylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,4-Dibromo-2,5-dihexylbenzene useful in synthesizing conjugated polymers?
A: this compound serves as a crucial monomer in synthesizing poly(phenylenevinylene)-based conjugated polymers. Its structure, featuring two bromine atoms, allows it to participate in Pd-catalyzed coupling polymerization reactions with divinylarenes. [] This reaction, often referred to as the Heck reaction, forms the backbone of the conjugated polymer.
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